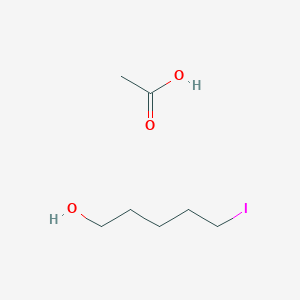

5-Iodo-1-pentanol acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65921-65-5 |

|---|---|

Molecular Formula |

C7H15IO3 |

Molecular Weight |

274.10 g/mol |

IUPAC Name |

acetic acid;5-iodopentan-1-ol |

InChI |

InChI=1S/C5H11IO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h7H,1-5H2;1H3,(H,3,4) |

InChI Key |

KAYLWGPSLZQHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCO)CCI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-pentanol Acetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of intermediate compounds is paramount for successful synthesis and innovation. 5-Iodo-1-pentanol acetate, a bifunctional molecule, serves as a valuable building block in organic synthesis. This guide provides a detailed overview of its chemical properties, a general synthesis protocol, and its expected reactivity, presenting key data in a structured format for ease of reference.

Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Number | 65921-65-5 | [1][2][3] |

| Chemical Formula | C7H13IO2 | [3] |

| Molecular Weight | 256.08 g/mol | [2][3] |

| Appearance | Colorless to brown liquid | |

| 5-Iodo-1-pentanol | ||

| CAS Number | 67133-88-4 | [4][5] |

| Chemical Formula | C5H11IO | [4][5] |

| Molecular Weight | 214.04 g/mol | [4][5] |

| Boiling Point | ~120–130°C at 15 mmHg | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [6] |

| Density | Data not available | |

| Melting Point | Data not available |

Synthesis of this compound: An Experimental Protocol

A standard method for the preparation of this compound is the Fischer esterification of 5-Iodo-1-pentanol with acetic acid in the presence of an acid catalyst. The following is a general experimental protocol adapted from the synthesis of similar esters.[7]

Materials:

-

5-Iodo-1-pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

5% Aqueous Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Distilled Water

-

Organic Solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Iodo-1-pentanol and an excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with distilled water, 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), and again with distilled water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the iodo group and the acetate group.

Reactions at the Iodo Group: The carbon-iodine bond is the most reactive site for nucleophilic substitution among the halogens. The iodide ion is an excellent leaving group, making this compound susceptible to attack by a wide range of nucleophiles.[6] This allows for the introduction of various functional groups at the 5-position, a key feature for its use in the synthesis of more complex molecules.[4]

Reactions at the Acetate Group: The ester functionality can undergo hydrolysis under either acidic or basic conditions to yield 5-Iodo-1-pentanol and acetic acid or its conjugate base, respectively. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

References

- 1. This compound | 65921-65-5 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 5-Iodo-1-pentanol | 67133-88-4 | Benchchem [benchchem.com]

- 5. 5-Iodo-1-pentanol | C5H11IO | CID 11160192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 7. documents.thermofisher.com [documents.thermofisher.com]

5-Iodo-1-pentanol Acetate: A Technical Overview

CAS Number: 65921-65-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on 5-Iodo-1-pentanol acetate, a halogenated organic compound with potential applications in chemical synthesis and research. Due to the limited publicly available data for this specific molecule, this document also outlines a theoretical synthesis pathway and highlights areas where further research is needed.

Core Compound Data

A summary of the essential chemical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 65921-65-5 | [1][2] |

| Molecular Formula | C7H13IO2 | [1] |

| Molecular Weight | 256.08 g/mol | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis: Esterification of 5-Iodo-1-pentanol

A standard laboratory procedure for this synthesis would involve the reaction of 5-Iodo-1-pentanol with acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst. The general steps for such a reaction are outlined below.

Materials:

-

5-Iodo-1-pentanol

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine) or acid catalyst (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, drying agent like magnesium sulfate)

General Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Iodo-1-pentanol in the chosen anhydrous solvent.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride) and the base or acid catalyst.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over a suitable drying agent, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

The logical workflow for this proposed synthesis is depicted in the following diagram.

Caption: A logical workflow for the proposed synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no available information in the reviewed literature regarding the involvement of this compound in any specific signaling pathways or its detailed biological activity. Its structural similarity to other alkyl halides suggests potential use as an alkylating agent in organic synthesis, which could translate to reactivity with biological macromolecules. However, without experimental data, any discussion of its biological role remains speculative.

Applications and Future Research

The primary application of this compound is likely as a synthetic intermediate. The presence of a terminal iodide allows for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual functionality makes it a potentially useful building block in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

Further research is required to elucidate the specific properties, reactivity, and potential biological effects of this compound. The lack of comprehensive data presents an opportunity for new investigations into this compound.

References

Technical Guide: Physicochemical Properties of 5-Iodo-1-pentanol Acetate

This document provides a concise summary of the key physicochemical properties of 5-Iodo-1-pentanol acetate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are presented below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C7H13IO2[1] |

| Molecular Weight | 256.08 g/mol [1][2] |

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its constituent elements. As such, detailed experimental protocols or complex signaling pathway diagrams are not applicable to the presentation of this specific data point. The molecular weight is a calculated, intrinsic property of the molecule.

References

An In-depth Technical Guide to 5-Iodo-1-pentanol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-1-pentanol acetate, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a synthetic building block, particularly relevant to professionals in drug development and chemical research.

Chemical Structure and Properties

This compound, with the CAS number 65921-65-5, is a linear aliphatic compound containing both a terminal iodide and an acetate ester.[1] This unique combination of functional groups makes it a valuable intermediate for introducing a five-carbon chain with orthogonal reactivity. The primary iodide serves as an excellent electrophile for nucleophilic substitution reactions, while the acetate group can be easily hydrolyzed to reveal a primary alcohol, offering a handle for further synthetic transformations.[1][2]

The molecular structure is as follows:

I-CH₂-CH₂-CH₂-CH₂-CH₂-O-C(O)-CH₃

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 65921-65-5 | [1] |

| Molecular Formula | C₇H₁₃IO₂ | [3] |

| Molecular Weight | 256.08 g/mol | [1][3] |

| Appearance | Colorless to brown liquid | [1] |

| Purity (Assay) | ≥98.0% | [1] |

| Moisture Content | ≤0.2% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from a suitable pentanol derivative. A common route involves the iodination of 1,5-pentanediol followed by acetylation of the resulting 5-iodo-1-pentanol. An alternative, more direct approach is the esterification of commercially available 5-iodo-1-pentanol.

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 5-iodo-1-pentanol.

Caption: Synthetic workflow for the acetylation of 5-iodo-1-pentanol.

This protocol describes the acetylation of 5-iodo-1-pentanol using acetic anhydride and pyridine.

Materials:

-

5-iodo-1-pentanol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-pentanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine (1.5 eq.) followed by the slow, dropwise addition of acetic anhydride (1.2 eq.).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block for introducing a flexible five-carbon chain into a target molecule. The iodide at one end allows for C-C, C-N, C-O, or C-S bond formation via nucleophilic substitution reactions, such as in Friedel-Crafts alkylations or the alkylation of amines, phenols, and thiols.[4] The acetate group at the other end can be carried through several synthetic steps and later deprotected to reveal a primary alcohol, which can then be used for further functionalization (e.g., oxidation, esterification, or etherification).

The following diagram illustrates the general utility of this compound as an alkylating agent, a common strategy in the synthesis of pharmaceutical compounds.

Caption: General synthetic pathway illustrating the use of this compound.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Below is a table of expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~4.05 (t, 2H, -CH₂-OAc), ~3.20 (t, 2H, -CH₂-I), ~2.05 (s, 3H, -C(O)CH₃), ~1.90-1.40 (m, 6H, other -CH₂- groups) |

| ¹³C NMR | δ (ppm): ~171.0 (C=O), ~64.0 (-CH₂-OAc), ~33.0 (-CH₂-CH₂-I), ~30.0 (-CH₂-CH₂-OAc), ~25.0 (-CH₂-CH₂-CH₂-), ~21.0 (-C(O)CH₃), ~7.0 (-CH₂-I) |

| IR (Infrared) | ν (cm⁻¹): ~2950 (C-H stretch), ~1740 (strong, C=O ester stretch), ~1240 (C-O stretch), ~500-600 (C-I stretch) |

| MS (Mass Spec.) | m/z: 256 (M⁺), 199 ([M-OAc]⁺), 129 ([M-I]⁺), 43 ([CH₃CO]⁺) |

Note: NMR chemical shifts (δ) are predicted for CDCl₃ solvent. IR frequencies (ν) are for neat or thin film analysis. Mass spectrometry (MS) shows expected major fragments.

Conclusion

This compound is a highly useful and versatile intermediate in modern organic synthesis. Its bifunctional nature allows for sequential and controlled modifications, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. The experimental protocols and data presented in this guide are intended to support researchers in the effective application of this valuable synthetic tool. For safety and handling information, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 5-Iodopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopentyl acetate, systematically named according to IUPAC nomenclature as 5-iodopentyl acetate , is a bifunctional organic molecule containing both an ester and a primary iodoalkane. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and drug development. The presence of a terminal acetate group offers a handle for selective deprotection to reveal a primary alcohol, while the iodide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a five-carbon linear chain into a target structure. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-iodopentyl acetate, with a focus on its relevance to the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-iodopentyl acetate and its precursor, 5-iodo-1-pentanol, is presented in the table below. These data are essential for planning synthetic procedures and for the purification of the compound.

| Property | 5-Iodopentyl Acetate | 5-Iodo-1-pentanol |

| IUPAC Name | 5-iodopentyl acetate | 5-iodopentan-1-ol[1] |

| CAS Number | 65921-65-5[2] | 67133-88-4[3] |

| Molecular Formula | C7H13IO2[4] | C5H11IO[1][3] |

| Molecular Weight | 256.08 g/mol [4] | 214.04 g/mol [1][3] |

| Boiling Point | Not readily available | Not readily available |

| Density | Not readily available | Not readily available |

Synthesis of 5-Iodopentyl Acetate

The synthesis of 5-iodopentyl acetate is typically achieved through a two-step process, starting from a suitable pentanol derivative. A common route involves the initial synthesis of 5-iodo-1-pentanol followed by its acetylation.

Experimental Protocol: Synthesis of 5-Iodo-1-pentanol

One laboratory-scale method for the preparation of 5-iodo-1-pentanol involves the reaction of valeraldehyde with hydrogen iodide.[3]

Materials:

-

Valeraldehyde

-

Hydrogen iodide (HI)

-

Appropriate solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

In a round-bottom flask, dissolve valeraldehyde in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen iodide to the cooled solution with stirring.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-iodo-1-pentanol.

-

Purify the crude product, for example, by column chromatography, to obtain pure 5-iodo-1-pentanol.

Experimental Protocol: Acetylation of 5-Iodo-1-pentanol (Fischer Esterification)

The acetylation of 5-iodo-1-pentanol to yield 5-iodopentyl acetate can be accomplished via Fischer esterification, a classic method for ester formation.

Materials:

-

5-Iodo-1-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask, combine 5-iodo-1-pentanol and an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid while swirling the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the equilibrium towards the ester product.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.

-

Separate the aqueous layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acids) and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting 5-iodopentyl acetate, for instance, by vacuum distillation.

The overall synthetic workflow can be visualized as follows:

Applications in Drug Development

While direct applications of 5-iodopentyl acetate in marketed drugs are not prominently documented, its utility lies in its role as a versatile pharmaceutical intermediate. Its structural features allow for its use in the synthesis of a wide array of potential therapeutic agents.

Role as a Pharmaceutical Intermediate

Similar to its fluorinated analog, 5-fluoropentyl acetate, which is recognized as a crucial building block in complex organic synthesis pathways for drug discovery, 5-iodopentyl acetate can serve a similar purpose. Pharmaceutical intermediates are essential for constructing the intricate molecular architectures of active pharmaceutical ingredients (APIs). The use of such intermediates allows for a modular and efficient approach to the synthesis of new chemical entities.

The workflow for utilizing a pharmaceutical intermediate in drug development generally follows these steps:

Potential as an Alkylating Agent in Medicinal Chemistry

The carbon-iodine bond in 5-iodopentyl acetate is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property allows the compound to act as an alkylating agent, introducing the five-carbon pentyl acetate moiety (or, after hydrolysis, a 5-hydroxypentyl group) onto a nucleophilic site of a core molecule. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, adding a flexible carbon chain can enhance binding to a biological target or improve solubility.

Application in the Synthesis of PET Tracers

A plausible application for a radiolabeled version of 5-iodopentyl acetate is in the synthesis of Positron Emission Tomography (PET) tracers. PET is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting isotopes. The synthesis of these tracers often involves the late-stage introduction of the radioisotope onto a precursor molecule. A molecule like [124I]5-iodopentyl acetate or a similar structure with a positron-emitting isotope could be used to alkylate a targeting molecule, thereby introducing the radiolabel. This would enable the in vivo imaging and study of the biological target of the parent molecule.

Conclusion

5-Iodopentyl acetate is a valuable synthetic intermediate with significant potential in the field of drug development. Its bifunctional nature allows for a range of chemical transformations, making it a useful building block for the synthesis of complex, biologically active molecules. While it may not be a final drug product itself, its role as a pharmaceutical intermediate in the construction of novel therapeutics and imaging agents underscores its importance to researchers and scientists in the pharmaceutical industry. The detailed synthetic protocols and understanding of its chemical reactivity provided in this guide are intended to facilitate its effective use in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Iodo-1-pentanol Acetate from 1,5-Pentanediol

This technical guide outlines a robust two-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 1,5-pentanediol. This synthesis is pivotal for the introduction of a versatile iodinated alkyl chain with a terminal acetate group, a motif valuable in various pharmaceutical and organic synthesis applications. The procedure involves a selective mono-iodination of the starting diol, followed by a high-yielding acetylation of the resulting iodo-alcohol.

Step 1: Selective Mono-iodination of 1,5-Pentanediol to 5-Iodo-1-pentanol

The primary challenge in this initial step is the selective conversion of only one of the two hydroxyl groups of 1,5-pentanediol to an iodide. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions to favor mono-substitution. A common and effective method for this transformation is the use of sodium iodide in the presence of an acid catalyst, such as phosphoric acid, which generates hydroiodic acid in situ.

Experimental Protocol: Synthesis of 5-Iodo-1-pentanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (1.0 eq) and sodium iodide (1.1 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as acetonitrile, to dissolve the reactants. Subsequently, slowly add phosphoric acid (85%, 1.2 eq) to the mixture while stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and maximize the yield of the mono-iodinated product while minimizing the formation of the di-iodinated byproduct.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-iodo-1-pentanol.

Step 2: Acetylation of 5-Iodo-1-pentanol to this compound

The second step involves the esterification of the remaining hydroxyl group of 5-iodo-1-pentanol to yield the final product, this compound. This is a standard transformation that can be accomplished with high efficiency using several methods. An effective approach is the use of acetic anhydride in the presence of a base catalyst like pyridine or a catalytic amount of a strong acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 5-iodo-1-pentanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (1.5 eq) to the solution, followed by the dropwise addition of pyridine (2.0 eq) if it is not used as the solvent. If using an acid catalyst, a few drops of concentrated sulfuric acid can be added.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary, although this reaction often proceeds cleanly to give a high-purity product directly.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound from 1,5-pentanediol. Please note that yields are indicative and can vary based on reaction scale and optimization of conditions.

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Mono-iodination | 1,5-Pentanediol | NaI, H₃PO₄ | Acetonitrile | 82 | 12-24 | 60-75 |

| 2. Acetylation | 5-Iodo-1-pentanol | Acetic Anhydride, Pyridine | Dichloromethane | 0 - RT | 4-6 | >95 |

Synthesis Workflow Diagram

The logical flow of the synthesis from the starting material to the final product is illustrated in the following diagram.

Caption: Synthetic pathway from 1,5-pentanediol to this compound.

Reaction Mechanism Pathway

The following diagram illustrates the key mechanistic steps for the mono-iodination and subsequent acetylation.

Caption: Mechanism for the synthesis of this compound.

Spectroscopic and Synthetic Profile of 5-Iodo-1-pentanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-iodo-1-pentanol acetate. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous chemical structures. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift values, fragmentation patterns, and characteristic infrared absorption frequencies of similar iodoalkanes and alkyl acetates.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -CH₂-OAc |

| ~3.18 | t | 2H | -CH₂-I |

| ~2.04 | s | 3H | -C(O)CH₃ |

| ~1.85 | p | 2H | -CH₂-CH₂-I |

| ~1.63 | p | 2H | -CH₂-CH₂-OAc |

| ~1.45 | p | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~171.1 | -C=O |

| ~64.0 | -CH₂-OAc |

| ~33.5 | -CH₂-CH₂-I |

| ~30.0 | -CH₂-CH₂-OAc |

| ~28.5 | -CH₂-CH₂-CH₂- |

| ~21.0 | -C(O)CH₃ |

| ~6.5 | -CH₂-I |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1235 | Strong | C-O stretch (ester) |

| ~595 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 256 | Low | [M]⁺ (Molecular Ion) |

| 199 | Medium | [M - OAc]⁺ |

| 129 | High | [M - I]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

This section details a plausible two-step synthesis for this compound. The first part describes the synthesis of the precursor, 5-iodo-1-pentanol, from tetrahydrofuran. The second part details the acetylation of the resulting alcohol.

Synthesis of 5-Iodo-1-pentanol

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Zinc dust

-

Acetic anhydride

-

Sodium bisulfite

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust (1.2 eq).

-

A solution of iodine (1.1 eq) in anhydrous tetrahydrofuran is added slowly via the dropping funnel. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Acetic anhydride (1.5 eq) is then added, and the reaction mixture is heated to reflux for 4 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the iodine color disappears.

-

The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude 5-iodo-1-pentanol is purified by vacuum distillation.

Acetylation of 5-Iodo-1-pentanol

Materials:

-

5-Iodo-1-pentanol

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodo-1-pentanol (1.0 eq) in anhydrous pyridine (2-5 mL per mmol of alcohol).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[1]

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure. Toluene can be added and co-evaporated to aid in the removal of residual pyridine.[1]

-

The residue is dissolved in dichloromethane and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[1]

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the synthetic and analytical pathway described in this guide.

Caption: Synthetic pathway and spectroscopic analysis workflow.

References

An In-Depth Technical Guide to the NMR Spectra of 5-Iodo-1-Pentanol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 5-iodo-1-pentanol acetate, a versatile building block in organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of analogous structures. Detailed experimental protocols for its synthesis and NMR analysis are also provided to facilitate its use in research and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of chemical shift databases and the known effects of iodo and acetate functional groups on alkyl chains.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 | ~4.05 | Triplet | 2H | ~6.5 |

| H-5 | ~3.20 | Triplet | 2H | ~7.0 |

| H-2 | ~1.65 | Quintet | 2H | ~7.0 |

| H-4 | ~1.85 | Quintet | 2H | ~7.0 |

| H-3 | ~1.45 | Sextet | 2H | ~7.0 |

| -COCH₃ | ~2.05 | Singlet | 3H | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~64.0 |

| C-5 | ~7.0 |

| C-2 | ~28.0 |

| C-4 | ~33.0 |

| C-3 | ~30.0 |

| -C =O | ~171.0 |

| -COC H₃ | ~21.0 |

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis of this compound

This procedure describes a general method for the acetylation of 5-iodo-1-pentanol.

Materials:

-

5-iodo-1-pentanol

-

Acetic anhydride

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-iodo-1-pentanol (1.0 eq) in dichloromethane.

-

To this solution, add pyridine (1.2 eq) and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

-

Purified this compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Dissolve approximately 10-20 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis in an NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Visualizations

The following diagrams illustrate the molecular structure and key NMR correlations of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Iodo-1-pentanol Acetate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-iodo-1-pentanol acetate, a bifunctional organic molecule containing both an ester and an alkyl iodide group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize IR spectroscopy for structural elucidation and quality control.

Core Concepts in the IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. For this compound, the key functional groups that give rise to characteristic absorption bands are the carbonyl group (C=O) of the ester, the carbon-oxygen (C-O) single bonds of the ester, the carbon-iodine (C-I) bond, and the various carbon-hydrogen (C-H) bonds of the pentyl chain.

The analysis of the IR spectrum allows for the confirmation of the presence of these functional groups and can be used to assess the purity of the compound.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| 1740-1735 | C=O stretch | Ester | Strong |

| 1465-1450 | C-H bend | Alkane (CH₂) | Variable |

| 1375-1365 | C-H bend | Alkane (CH₃) | Variable |

| 1240-1230 | C-O stretch | Ester (asymmetric) | Strong |

| 1050-1030 | C-O stretch | Ester (symmetric) | Strong |

| 600-500 | C-I stretch | Alkyl Iodide | Medium-Weak |

Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol for Infrared Spectroscopy

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Objective: To acquire the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

The background spectrum is typically collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The instrument will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Identify and label the significant absorption peaks and compare them to the expected values for the functional groups present in this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal using a soft, lint-free wipe moistened with a suitable solvent (e.g., isopropanol).

-

Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.

-

Logical Workflow for IR Spectroscopy

The following diagram illustrates the logical workflow of a typical IR spectroscopy experiment, from initial sample handling to final data interpretation.

Caption: Workflow for an IR Spectroscopy Experiment.

This guide provides a foundational understanding of the key spectroscopic features of this compound and a practical framework for its analysis. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry of 5-Iodo-1-pentanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentanol acetate is a bifunctional organic molecule featuring a terminal iodide and an acetate ester. Its structure lends itself to various synthetic applications, particularly in the construction of more complex molecules in pharmaceutical and materials science. Understanding the mass spectrometric behavior of this compound is crucial for its characterization, enabling researchers to confirm its identity and purity in complex reaction mixtures. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflow.

Predicted Fragmentation Pathways

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the lability of the carbon-iodine bond and the characteristic fragmentation of the acetate group. Upon electron ionization, the molecule will form a molecular ion ([M]•+), which is expected to be of low abundance due to its instability.

The primary fragmentation events are anticipated to be:

-

Alpha-Cleavage: The weak C-I bond is susceptible to homolytic cleavage, resulting in the loss of an iodine radical (•I) and the formation of a stable carbocation.

-

Loss of Acetic Acid: A common fragmentation pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH) through a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement mechanisms.

-

Cleavage of the Acetate Group: Direct cleavage of the acetyl group (CH₃CO•) or the acetoxy group (CH₃COO•) can also occur.

-

Alkyl Chain Fragmentation: The pentyl chain can undergo fragmentation, leading to a series of smaller carbocations.

These predicted pathways are illustrated in the fragmentation diagram below.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are hypothetical and serve to illustrate a plausible mass spectrum.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 256 | [C₇H₁₃IO₂]•⁺ (Molecular Ion) | ICH₂(CH₂)₄OC(O)CH₃ | Low |

| 197 | [C₅H₁₀I]⁺ | ICH₂(CH₂)₄⁺ | Moderate |

| 129 | [C₇H₁₃O₂]⁺ | ⁺CH₂(CH₂)₄OC(O)CH₃ | High |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation | Moderate |

| 69 | [C₅H₉]⁺ | Pentenyl cation | High |

| 43 | [CH₃CO]⁺ | Acetyl cation | Very High (Base Peak) |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol for the analysis of this compound.

1. Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure homogeneity.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

3. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare the observed fragmentation pattern with the predicted pattern and library data (if available).

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

solubility of 5-Iodo-1-pentanol acetate in organic solvents

An In-depth Technical Guide to the Solubility of 5-Iodo-1-pentanol Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring both an alkyl iodide and an acetate ester. This guide provides a comprehensive overview of its expected solubility in various organic solvents based on established chemical principles. Due to the absence of specific quantitative solubility data in publicly available literature, this document emphasizes the theoretical aspects of its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction

This compound (C₇H₁₃IO) is a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a terminal iodide that can readily participate in nucleophilic substitution reactions, and an acetate ester that can be hydrolyzed to the corresponding alcohol or undergo other ester-related transformations.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

This guide will first explore the predicted solubility of this compound based on the principle of "like dissolves like" and the properties of its constituent functional groups. Subsequently, detailed experimental methodologies for the quantitative determination of its solubility are presented.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[2][3][4]

This compound possesses both polar and nonpolar characteristics:

-

Polar Characteristics: The acetate group (-OAc) introduces polarity due to the presence of carbon-oxygen double and single bonds, creating a dipole moment.

-

Nonpolar Characteristics: The five-carbon alkyl chain (pentyl group) is nonpolar. The carbon-iodine bond has a relatively low polarity due to the small difference in electronegativity between carbon and iodine.

Based on this structure, the following solubility trends can be predicted:

-

Good Solubility in Moderately Polar and Nonpolar Aprotic Solvents: Due to the combination of a polar ester and a nonpolar alkyl iodide, this compound is expected to be readily soluble in a range of common organic solvents. This includes:

-

Ethereal Solvents: Such as diethyl ether and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Halogenated Solvents: Like dichloromethane (DCM) and chloroform, which are relatively nonpolar but can interact favorably with the alkyl iodide portion.

-

Ester Solvents: Such as ethyl acetate, where the similar ester functionality promotes miscibility.

-

Aromatic Hydrocarbons: Like toluene, due to the nonpolar nature of the pentyl chain.

-

-

Limited Solubility in Highly Polar Protic Solvents: While the acetate group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities. Therefore, its solubility in highly polar protic solvents like water is expected to be very low.[5][6] The large nonpolar alkyl iodide chain will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[6]

-

Potential Miscibility with some Alcohols: In shorter-chain alcohols like ethanol and methanol, some degree of solubility is expected. These solvents have both polar hydroxyl groups and nonpolar alkyl chains, allowing for some favorable interactions with both parts of the this compound molecule.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask Method)

This is a classical and highly accurate method for determining thermodynamic solubility.[7]

Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after solvent evaporation.[8][9]

Detailed Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Filtration: Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

Evaporation: Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause the solute to decompose).

-

Drying and Weighing: Dry the vial containing the non-volatile solute to a constant weight in a vacuum oven.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula: S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining solubility, especially for compounds that are not amenable to gravimetric analysis or when only small amounts of material are available.[11]

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by HPLC with a suitable detector (e.g., UV-Vis) by comparing its response to a calibration curve prepared with known concentrations of the compound.[7]

Detailed Protocol:

-

Prepare Saturated Solution: Follow steps 1-5 of the Gravimetric Method.

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant and the standard solutions into the HPLC system.

-

Use a suitable column (e.g., C18) and mobile phase.

-

Detect the compound using a UV-Vis detector (the iodide chromophore should allow for detection at lower UV wavelengths).

-

-

Construct Calibration Curve: Plot the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Determine Concentration: Use the peak area of the sample from the saturated solution to determine its concentration from the calibration curve.

The following diagram illustrates the logical flow for determining solubility via HPLC.

Data Presentation

While no specific quantitative data for the solubility of this compound is available in the literature, the following table provides a template for presenting experimentally determined solubility data. Researchers should populate this table with their own findings.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (g/L) | Method Used |

| Nonpolar Aprotic | Hexane | 25 | Gravimetric | |

| Toluene | 25 | Gravimetric | ||

| Polar Aprotic | Dichloromethane | 25 | Gravimetric | |

| Tetrahydrofuran (THF) | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Polar Protic | Ethanol | 25 | HPLC | |

| Methanol | 25 | HPLC | ||

| Water | 25 | HPLC |

Conclusion

This compound is anticipated to be a versatile intermediate with good solubility in a range of common organic solvents, from nonpolar to moderately polar aprotic, and limited solubility in highly polar protic solvents like water. For precise quantitative applications in research and development, it is imperative to determine its solubility experimentally. The gravimetric and HPLC methods detailed in this guide provide robust and reliable means to generate this critical data. The structured approach to data presentation will aid in the systematic evaluation and application of this compound in various chemical processes.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Why are alkyl halides insoluble in water but soluble in organic solvent? - ECHEMI [echemi.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Stability and Storage of 5-Iodo-1-pentanol Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-pentanol acetate. Due to a lack of specific public data on this compound, the information herein is based on the known chemical properties of its constituent functional groups—a primary iodoalkane and an acetate ester—and general principles of chemical stability.

Core Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the carbon bearing the iodine atom and hydrolysis of the acetate ester. The presence of the electron-withdrawing acetyl group may slightly influence the reactivity of the iodoalkane.

Summary of Predicted Stability

| Condition | Predicted Stability | Potential Degradants | Notes |

| Temperature | Stable at controlled room temperature (20-25°C). Elevated temperatures will accelerate degradation. | 5-Penten-1-ol acetate, 1,5-Pentanediol diacetate, 5-Hydroxypentyl acetate | Higher temperatures increase the rates of both elimination and substitution reactions. |

| Light | Sensitive to UV light. | Radical species, 5-Penten-1-ol acetate | Carbon-iodine bonds are known to be photolabile, leading to homolytic cleavage. |

| pH | Most stable at slightly acidic pH (4-6). Unstable under basic and strongly acidic conditions. | 5-Iodo-1-pentanol, Acetic acid, 5-Hydroxypentyl acetate | Base-catalyzed hydrolysis of the ester is rapid. Acid-catalyzed hydrolysis also occurs. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Various oxidation products | The iodide can be oxidized. |

| Moisture/Humidity | Sensitive to moisture. | 5-Iodo-1-pentanol, Acetic acid | The acetate ester can undergo hydrolysis. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be nucleophilic substitution and elimination reactions involving the iodo group, and hydrolysis of the acetate ester.

Commercial Sourcing and Technical Applications of 5-Iodo-1-pentanol Acetate: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 5-Iodo-1-pentanol acetate emerges as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, and potential applications, with a focus on its role in the synthesis of novel chemical entities.

Commercial Availability

This compound (CAS Registry Number: 65921-65-5) is available from various commercial suppliers specializing in research chemicals and intermediates. While a comprehensive price comparison is challenging due to fluctuating market conditions and bulk order discounts, researchers can source this compound from global platforms such as Guidechem and ChemicalBook.[1][2] These platforms aggregate listings from numerous manufacturers, allowing for a comparative analysis of purity and available quantities.

It is important for researchers to distinguish this compound from its precursor, 5-Iodo-1-pentanol (CAS: 67133-88-4), as search results can often be ambiguous.[3] Direct inquiries to suppliers are recommended to obtain specific product data sheets, pricing, and purity specifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning and ensuring compatibility with other reagents and solvents.

| Property | Value | Source |

| CAS Number | 65921-65-5 | [2] |

| Molecular Formula | C7H13IO2 | [4] |

| Molecular Weight | 256.08 g/mol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method is the Fisher esterification of 5-Iodo-1-pentanol with acetic acid in the presence of an acid catalyst.[5]

Example Protocol: Fisher Esterification of 5-Iodo-1-pentanol

This protocol is a general representation of the Fisher esterification process and may require optimization based on laboratory conditions and desired yield.

Materials:

-

5-Iodo-1-pentanol

-

Glacial Acetic Acid (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Diethyl Ether (or other suitable extraction solvent)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask, combine 5-Iodo-1-pentanol and an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Applications in Drug Development and Organic Synthesis

Organoiodine compounds are significant in medicinal chemistry and organic synthesis due to the unique properties of the carbon-iodine bond.[6] While specific signaling pathways involving this compound are not documented in the searched literature, its utility lies in its role as a versatile bifunctional intermediate.

The presence of both an iodo group and an acetate group allows for sequential or orthogonal chemical modifications. The iodide is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. The acetate group can be hydrolyzed to reveal a primary alcohol, which can then be further functionalized.

This dual reactivity makes this compound a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. Iodinated compounds, in general, have found applications as antiseptics, contrast agents, and in the synthesis of various pharmaceuticals.[7][8] The C-I bond can be particularly useful for introducing isotopic labels for metabolic studies.

While direct evidence of this compound's involvement in specific signaling pathways is not available, its role as a synthetic intermediate allows researchers to construct molecules designed to interact with a variety of biological targets. The versatility of this compound makes it a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 65921-65-5 [chemicalbook.com]

- 3. 5-Iodo-1-pentanol | 67133-88-4 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 7. Iodine (medical use) - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 5-Iodo-1-pentanol Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 5-Iodo-1-pentanol acetate. This document outlines a feasible synthetic protocol, presents all relevant quantitative data in a structured format, and illustrates the logical workflow of the calculation.

Introduction

The accurate prediction of product yield is a fundamental aspect of chemical synthesis, enabling efficient resource planning and process optimization. This guide focuses on the synthesis of this compound, a valuable building block in organic synthesis. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is crucial for evaluating the success of a chemical reaction by comparing it with the actual experimental yield.

Synthetic Protocol: The Finkelstein Reaction

A robust and widely-used method for the preparation of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction.[1][2][3][4] This nucleophilic substitution reaction, driven by the differential solubility of sodium halides in acetone, offers a clean and efficient route to this compound from a readily available precursor, 5-bromo-1-pentanol acetate.[1][2]

The balanced chemical equation for this synthesis is:

C₇H₁₃BrO₂ + NaI → C₇H₁₃IO₂ + NaBr

(5-bromo-1-pentanol acetate + Sodium Iodide → this compound + Sodium Bromide)

In this reaction, an excess of sodium iodide is typically used to drive the equilibrium towards the product, as the resulting sodium bromide is insoluble in the acetone solvent and precipitates out of the reaction mixture.[1][2]

Detailed Experimental Methodology

The following is a generalized experimental protocol for the synthesis of this compound via the Finkelstein reaction:

-

Reaction Setup: A round-bottom flask is charged with anhydrous acetone and sodium iodide. The mixture is stirred until the sodium iodide is fully dissolved.

-

Addition of Reactant: 5-bromo-1-pentanol acetate is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated sodium bromide is removed by filtration.

-

Isolation and Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by liquid-liquid extraction followed by distillation or column chromatography to yield pure this compound.

Quantitative Data for Theoretical Yield Calculation

The following tables summarize the essential quantitative data required for the theoretical yield calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 5-bromo-1-pentanol acetate | C₇H₁₃BrO₂ | 209.08[5][6][7] |

| Sodium Iodide | NaI | 149.89[8][9][10][11] |

| This compound | C₇H₁₃IO₂ | 256.08[12] |

| Sodium Bromide | NaBr | 102.89 |

Step-by-Step Theoretical Yield Calculation

The calculation of the theoretical yield involves the following critical steps:

-

Determine the Moles of Each Reactant:

-

Moles of 5-bromo-1-pentanol acetate = Mass of 5-bromo-1-pentanol acetate (g) / Molar Mass of 5-bromo-1-pentanol acetate ( g/mol )

-

Moles of Sodium Iodide = Mass of Sodium Iodide (g) / Molar Mass of Sodium Iodide ( g/mol )

-

-

Identify the Limiting Reagent:

-

The stoichiometry of the reaction is 1:1. Therefore, the reactant with the fewer number of moles is the limiting reagent.

-

-

Calculate the Theoretical Moles of the Product:

-

The moles of the product formed will be equal to the moles of the limiting reagent, based on the 1:1 stoichiometry.

-

-

Calculate the Theoretical Yield in Grams:

-

Theoretical Yield (g) = Moles of Product × Molar Mass of this compound ( g/mol )

-

Example Calculation

Assuming we start with 10.0 g of 5-bromo-1-pentanol acetate and 8.0 g of sodium iodide:

-

Moles of 5-bromo-1-pentanol acetate: 10.0 g / 209.08 g/mol = 0.0478 mol

-

Moles of Sodium Iodide: 8.0 g / 149.89 g/mol = 0.0534 mol

In this scenario, 5-bromo-1-pentanol acetate is the limiting reagent as it is present in a smaller molar amount.

-

Theoretical Moles of this compound: 0.0478 mol

-

Theoretical Yield of this compound: 0.0478 mol × 256.08 g/mol = 12.24 g

Visualizing the Workflow

The logical progression of the theoretical yield calculation can be visualized as follows:

Caption: Workflow for Theoretical Yield Calculation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1-Pentanol, 5-bromo-,1-acetate CAS 15848-22-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 7. 5-Bromopentyl acetate | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium iodide - Wikipedia [en.wikipedia.org]

- 9. webqc.org [webqc.org]

- 10. byjus.com [byjus.com]

- 11. quora.com [quora.com]

- 12. This compound | 65921-65-5 [chemicalbook.com]

Methodological & Application

Application Note and Protocol: Synthesis of 5-Iodo-1-pentanol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-iodo-1-pentanol acetate from 5-iodo-1-pentanol via acetylation. The described method utilizes acetic anhydride as the acetylating agent and can be performed with or without a catalyst. This transformation is a fundamental reaction in organic synthesis, often employed to protect the hydroxyl group of an alcohol or to introduce an acetate moiety for further functionalization. The protocol is designed to be straightforward and scalable for applications in medicinal chemistry, materials science, and other areas of chemical research.

Introduction

The acetylation of alcohols is a common and crucial transformation in organic synthesis. It serves multiple purposes, including the protection of hydroxyl groups during multi-step syntheses and the modification of a molecule's physicochemical properties, which is of particular interest in drug development. 5-Iodo-1-pentanol is a valuable bifunctional building block, possessing both a primary alcohol for esterification and a primary iodide for nucleophilic substitution or cross-coupling reactions. The selective acetylation of the hydroxyl group yields this compound, a versatile intermediate for the synthesis of more complex molecules. This application note details a reliable and efficient procedure for this conversion.

Reaction Scheme

Experimental Protocol

Materials and Equipment

-

Reagents:

-

5-Iodo-1-pentanol (C₅H₁₁IO, MW: 214.04 g/mol )

-

Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-pentanol (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Addition of Acetic Anhydride: Add acetic anhydride (1.5 - 2.0 eq) to the solution dropwise at room temperature.

-

Reaction Conditions:

-

Catalyst-Free Method: Stir the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 60 °C) for a shorter duration (2-4 hours) to achieve complete conversion.[1]

-

Catalyzed Method: For a potentially faster reaction, a catalyst can be added. A mild base like sodium bicarbonate (2.0 eq) can be used.[2][3] The reaction can typically be run at room temperature.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (5-iodo-1-pentanol).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature (if heated).

-

Carefully quench the excess acetic anhydride by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-